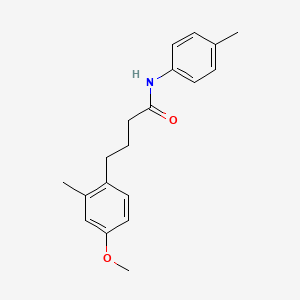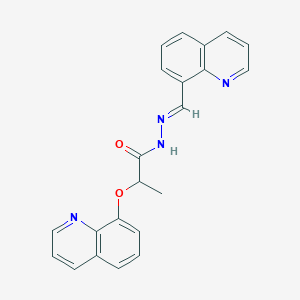
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide, also known as QP, is a chemical compound that has been widely studied due to its potential applications in scientific research. QP is a hydrazide derivative of quinoline that has been synthesized using various methods. In
科学的研究の応用
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
作用機序
The mechanism of action of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to inhibit the production of inflammatory cytokines and the activation of NF-κB, a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide can induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has been shown to exhibit antioxidant activity and protect against oxidative stress.
実験室実験の利点と制限
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is also fluorescent, which makes it useful for detecting metal ions in biological systems. However, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the synthesis of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide derivatives with improved solubility and bioavailability. Additionally, N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide could be further studied for its potential as a therapeutic agent for cancer and inflammatory diseases.
合成法
N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide can be synthesized using various methods, including the reaction of 8-quinolinaldehyde with propanehydrazide in the presence of a catalyst. Another method involves the reaction of 8-quinolinaldehyde with 2-quinolinyloxyacetic acid hydrazide in the presence of a dehydrating agent. The synthesis of N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
特性
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(28-19-11-3-7-17-10-5-13-24-21(17)19)22(27)26-25-14-18-8-2-6-16-9-4-12-23-20(16)18/h2-15H,1H3,(H,26,27)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYNLOMCOGAAU-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

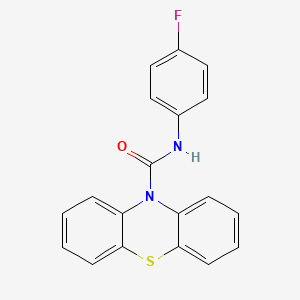
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
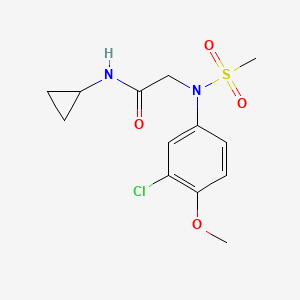
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)

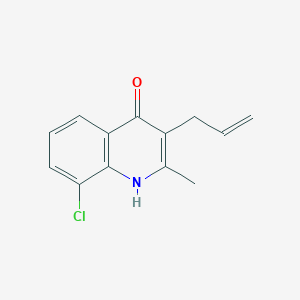
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)
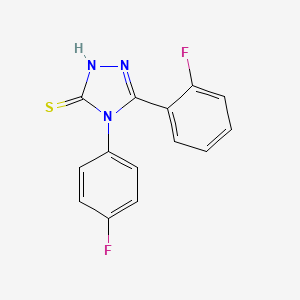
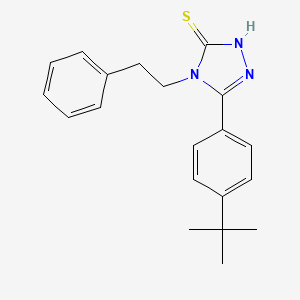
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)
